REACTION_CXSMILES
|
[CH2:1]([N:3]([CH2:13][CH3:14])[C:4]1[CH:5]=[C:6]([OH:12])[C:7](=[CH:10][CH:11]=1)[CH:8]=O)[CH3:2].[CH3:15][O:16][C:17]([CH2:19][C:20]([CH2:22][C:23](OC)=[O:24])=[O:21])=[O:18]>>[CH2:1]([N:3]([CH2:13][CH3:14])[C:4]1[CH:5]=[C:6]2[C:7]([CH:8]=[C:22]([C:20]([CH2:19][C:17]([O:16][CH3:15])=[O:18])=[O:21])[C:23](=[O:24])[O:12]2)=[CH:10][CH:11]=1)[CH3:2]
|
Name
|
|
Quantity
|
1.93 g
|
Type
|
reactant
|
Smiles
|
C(C)N(C=1C=C(C(C=O)=CC1)O)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)CC(=O)CC(=O)OC
|
Name
|
alcohol
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux on a steam bath for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After chilling in the freezer
|
Type
|
CUSTOM
|
Details
|
the product was collected
|
Type
|
CUSTOM
|
Details
|
recrystallized from a mixture of alcohol and acetonitrile
|
Name
|
|
Type
|
|
Smiles
|
C(C)N(C1=CC=C2C=C(C(OC2=C1)=O)C(=O)CC(=O)OC)CC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |